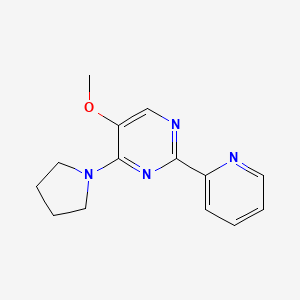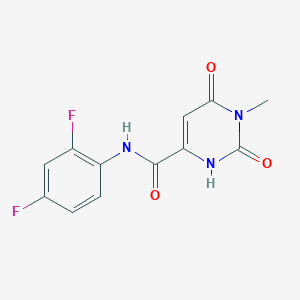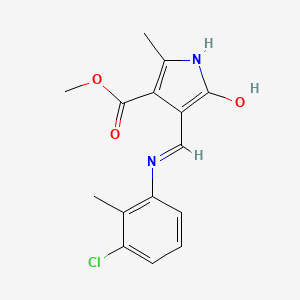![molecular formula C16H17ClN6O B3128073 N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide CAS No. 338775-05-6](/img/structure/B3128073.png)
N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide
Vue d'ensemble
Description
“N’-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide” is a chemical compound with the molecular formula C13H12ClN5O and a molecular weight of 289.72 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC(C1=CC=NC2=NC(NN12)N)OC3=CC(CCC=C3)Cl . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, specialized software or databases that can interpret SMILES strings may be used.Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not available in the retrieved data . These properties can be determined using various experimental techniques.Applications De Recherche Scientifique
Antibacterial Activity of Triazole-Containing Hybrids
1,2,3-Triazole and 1,2,4-triazole-containing hybrids demonstrate significant antibacterial properties, especially against Staphylococcus aureus. These compounds, considered bioisosteres of amides, esters, and carboxylic acids, inhibit critical bacterial proteins like DNA gyrase, topoisomerase IV, and penicillin-binding protein. Their dual or multiple mechanisms of action make them potent broad-spectrum antibacterial agents, effective against various clinically significant organisms, including drug-resistant strains. Notably, hybrids like 1,2,3-triazole-cephalosporin cefatrizine, 1,2,3-triazole-oxazolidinone radezolid, and 1,2,4-triazolo[1,5-a]pyrimidine essramycin are already in clinical use for treating bacterial infections (Li & Zhang, 2021).
Applications in Organic Synthesis and Catalysis
Pyrimidine-Appended Optical Sensors
Pyrimidine derivatives are crucial in organic chemistry, particularly as recognition units in optical sensor synthesis and for their biological and medicinal applications. Their ability to form coordination and hydrogen bonds positions them as excellent probes in sensing applications. The review encapsulates various pyrimidine-based optical sensors, highlighting their utility in sensing materials and their biological and medicinal roles (Jindal & Kaur, 2021).
Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles
1,2,3-Triazoles, serving as key scaffolds in diverse fields like drug discovery and material science, exhibit a wide range of biological activities. The review focuses on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting methodologies involving copper and non-copper catalysts, various solvents, and substrates. The comprehensive review aids synthetic chemists in exploring new pathways for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, particularly from pyridine and indazole, are instrumental due to their roles as versatile synthetic intermediates and their biological significance. These compounds, vital in metal complexes formation, catalysts design, and medicinal applications, have been extensively used in advanced chemistry and drug development investigations. The review provides a comprehensive summary of the synthesis, organic applications, and medicinal potential of these compounds (Li et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O/c1-11(24-13-6-4-5-12(17)9-13)14-7-8-18-16-20-15(21-23(14)16)19-10-22(2)3/h4-11H,1-3H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDABMIGABSSL-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CN(C)C)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/N(C)C)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)

![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]](/img/structure/B3128016.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)
![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128031.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)
![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)
